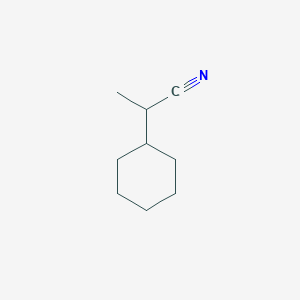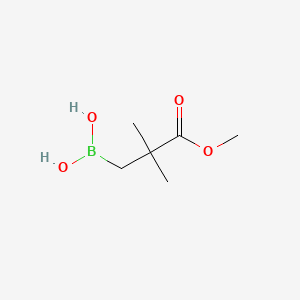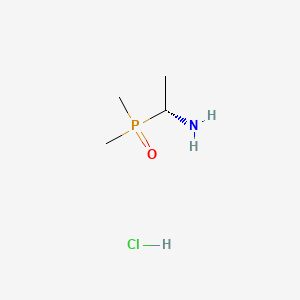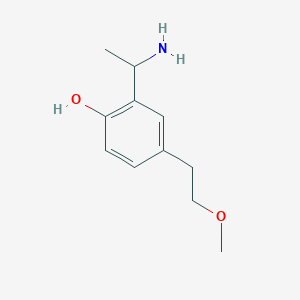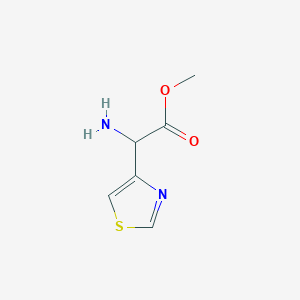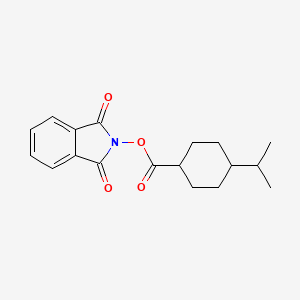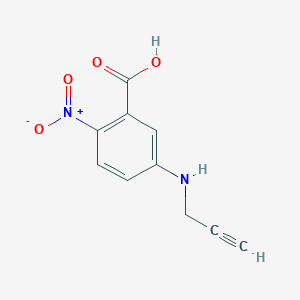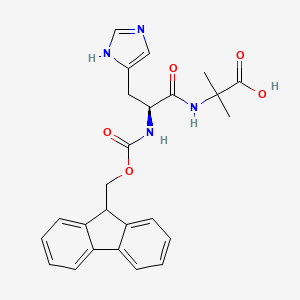
Fmoc-His-Aib-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-His-Aib-OH is a compound that consists of fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to histidine (His) and alpha-aminoisobutyric acid (Aib). This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group is particularly useful in solid-phase peptide synthesis (SPPS) as it can be removed by base treatment without affecting the peptide chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-His-Aib-OH typically involves the protection of the amino groups of histidine and alpha-aminoisobutyric acid with the Fmoc group. This can be achieved by reacting the amino acids with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) . The reaction conditions are mild, and the Fmoc group is introduced efficiently.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of green chemistry principles, such as employing calcium iodide as a protective agent, has been explored to improve the efficiency and environmental impact of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-His-Aib-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed by treatment with a base such as piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: 20% piperidine in DMF is commonly used for Fmoc deprotection.
Coupling: DIC and HOBt in DMF are frequently used for peptide coupling reactions.
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, where this compound serves as a building block. The deprotection step yields the free amino group, which can then participate in further coupling reactions .
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-His-Aib-OH is widely used in the synthesis of peptides and peptide-based drugs. It serves as a building block in SPPS, allowing for the efficient assembly of complex peptide sequences .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .
Medicine
The compound is an intermediate in the synthesis of semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used to treat type 2 diabetes .
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its stability and ease of deprotection make it an ideal choice for automated peptide synthesizers .
Mecanismo De Acción
The mechanism of action of Fmoc-His-Aib-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of histidine and alpha-aminoisobutyric acid during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptides . The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Gly-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Arg-OH: Used for synthesizing peptides with arginine residues.
Fmoc-Tyr-OH: Used for synthesizing peptides with tyrosine residues.
Uniqueness
Fmoc-His-Aib-OH is unique due to the presence of both histidine and alpha-aminoisobutyric acid, which provide distinct chemical properties. Histidine’s imidazole side chain can participate in various interactions, while alpha-aminoisobutyric acid introduces steric hindrance, affecting the peptide’s conformation .
Propiedades
Fórmula molecular |
C25H26N4O5 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C25H26N4O5/c1-25(2,23(31)32)29-22(30)21(11-15-12-26-14-27-15)28-24(33)34-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,12,14,20-21H,11,13H2,1-2H3,(H,26,27)(H,28,33)(H,29,30)(H,31,32)/t21-/m0/s1 |
Clave InChI |
DRXNKOXLDLFGEG-NRFANRHFSA-N |
SMILES isomérico |
CC(C)(C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC(C)(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-Fluoro-4-(propan-2-yloxy)phenyl]methanaminehydrochloride](/img/structure/B15316024.png)

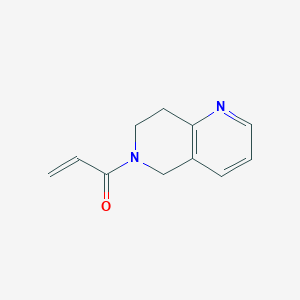
![2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)aceticacid](/img/structure/B15316034.png)


